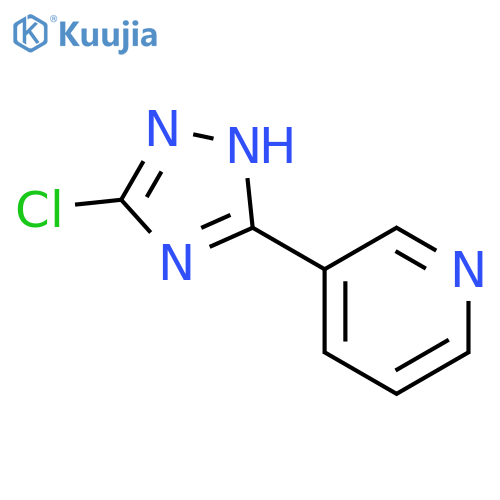Cas no 1215295-94-5 (3-(3-Chloro-1H-1,2,4-triazol-5-yl)pyridine)

1215295-94-5 structure
商品名:3-(3-Chloro-1H-1,2,4-triazol-5-yl)pyridine
CAS番号:1215295-94-5
MF:C7H5ClN4
メガワット:180.594399213791
MDL:MFCD14702918
CID:1088281
PubChem ID:49651995
3-(3-Chloro-1H-1,2,4-triazol-5-yl)pyridine 化学的及び物理的性質
名前と識別子
-
- 3-(3-Chloro-1H-1,2,4-triazol-5-yl)pyridine
- 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine(SALTDATA: FREE)
- 3-(5-chloro-1H-1,2,4-triazol-3-yl)pyridine
- DTXSID40677730
- AT12127
- 1215295-94-5
- CS-0318706
- VS-11301
- SB53829
- STK928187
- AKOS005658275
- BBL032496
- MFCD14702918
- AKOS013490955
- 3-(5-CHLORO-2H-1,2,4-TRIAZOL-3-YL)PYRIDINE
-
- MDL: MFCD14702918
- インチ: InChI=1S/C7H5ClN4/c8-7-10-6(11-12-7)5-2-1-3-9-4-5/h1-4H,(H,10,11,12)
- InChIKey: DWOKDZBWMQJAGA-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=CN=C1)C2=NC(=NN2)Cl
計算された属性
- せいみつぶんしりょう: 180.0202739g/mol
- どういたいしつりょう: 180.0202739g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 154
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.5
3-(3-Chloro-1H-1,2,4-triazol-5-yl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B418718-500mg |
3-(3-Chloro-1H-1,2,4-triazol-5-yl)pyridine |
1215295-94-5 | 500mg |
$ 230.00 | 2022-06-07 | ||
| abcr | AB267239-10 g |
3-(3-Chloro-1H-1,2,4-triazol-5-yl)pyridine |
1215295-94-5 | 10g |
€563.30 | 2023-04-26 | ||
| TRC | B418718-1g |
3-(3-Chloro-1H-1,2,4-triazol-5-yl)pyridine |
1215295-94-5 | 1g |
$ 340.00 | 2022-06-07 | ||
| abcr | AB267239-1 g |
3-(3-Chloro-1H-1,2,4-triazol-5-yl)pyridine |
1215295-94-5 | 1g |
€128.10 | 2023-04-26 | ||
| abcr | AB267239-1g |
3-(3-Chloro-1H-1,2,4-triazol-5-yl)pyridine; . |
1215295-94-5 | 1g |
€137.20 | 2025-02-14 | ||
| Ambeed | A127623-1g |
3-(3-Chloro-1H-1,2,4-triazol-5-yl)pyridine |
1215295-94-5 | 95+% | 1g |
$72.0 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1389376-10g |
3-(3-Chloro-1H-1,2,4-triazol-5-yl)pyridine |
1215295-94-5 | 95+% | 10g |
¥7153.00 | 2024-08-09 | |
| eNovation Chemicals LLC | Y1238840-1g |
3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine |
1215295-94-5 | 95% | 1g |
$125 | 2025-02-25 | |
| eNovation Chemicals LLC | Y1238840-5g |
3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine |
1215295-94-5 | 95% | 5g |
$315 | 2025-02-25 | |
| Chemenu | CM276097-1g |
3-(3-Chloro-1H-1,2,4-triazol-5-yl)pyridine |
1215295-94-5 | 95% | 1g |
$79 | 2023-03-05 |
3-(3-Chloro-1H-1,2,4-triazol-5-yl)pyridine 関連文献
-
Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524
-
Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440
-
Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023
-
Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
-
Yu Huang,Xiaoyu Zhou,Lichun Zhang,Guochen Lin,Man Xu,Yuan Zhao,Mengmeng Jiao,Dengying Zhang,Bingying Pan,Linwei Zhu,Fengzhou Zhao J. Mater. Chem. C, 2020,8, 12240-12246
1215295-94-5 (3-(3-Chloro-1H-1,2,4-triazol-5-yl)pyridine) 関連製品
- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)
- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)
- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)
- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)
- 2241337-84-6(Bemnifosbuvir hemisulfate)
- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)
- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)
- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)
- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1215295-94-5)3-(3-Chloro-1H-1,2,4-triazol-5-yl)pyridine

清らかである:99%
はかる:5g
価格 ($):191.0